4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that features a quinoline moiety, an azetidine ring, and a pyridine carboxamide group
Mechanism of Action
- QMA primarily targets specific proteins or receptors within the body. Unfortunately, I couldn’t find specific information on its exact targets. However, quinoline derivatives, like QMA , often interact with enzymes, receptors, or other cellular components to exert their effects .
- QMA likely interacts with its targets through binding. Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Additionally, the presence of the azetidin-3-yl group in QMA may contribute to its mode of action. Azetidines can modulate protein function and affect cellular processes .
- Distribution : Once absorbed, QMA distributes throughout the body. Its volume of distribution and protein binding properties are not well-documented .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions .
The final step involves the coupling of the quinoline and azetidine intermediates with pyridine-2-carboxamide. This can be achieved through nucleophilic substitution reactions, where the azetidine nitrogen attacks the electrophilic carbon of the pyridine carboxamide, forming the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to maximize yield, and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their antimicrobial and anticancer properties.
Pyridine carboxamide derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
4-[1-(quinolin-4-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-19(24)18-9-14(6-8-22-18)25-15-11-23(12-15)10-13-5-7-21-17-4-2-1-3-16(13)17/h1-9,15H,10-12H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLFYMMCVXWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.